molecular formula C14H18O4 B8637099 4-(4-Allyloxybutyloxy)benzoic acid

4-(4-Allyloxybutyloxy)benzoic acid

Cat. No. B8637099
M. Wt: 250.29 g/mol
InChI Key: IGQMBFWYHBOPQG-UHFFFAOYSA-N
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Patent
US07527746B2

Procedure details

A reaction mixture containing 14 g of allyl(4-chlorobutyl) ether, 14 g of 4-hydroxybenzoic acid, 14 g of potassium carbonate and 50 mL of dimethylformamide was stirred at 90° C. for 3 hours. Water was added to the reaction mixture, which was then extracted with toluene. The toluene layer was well washed with water, and then toluene was distilled off. 20 g of sodium hydroxide, 50 mL of water and 200 mL of ethanol were added to the resulting residue, followed by refluxing for 2 hours. Ethanol was distilled off, and hydrochloric acid was added to make the reaction mixture acidic. The mixture was extracted with diethyl ether and dried over anhydrous magnesium sulfate. A residue obtained by distilling the solvent was recrystallized from a mixed solvent of ethanol and water to obtain 29 g of 4-(4-allyloxybutyloxy)benzoic acid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8]Cl)[CH:2]=[CH2:3].[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[CH2:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)[CH:2]=[CH2:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C=C)OCCCCCl
Name
Quantity
14 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with toluene
WASH
Type
WASH
Details
The toluene layer was well washed with water
DISTILLATION
Type
DISTILLATION
Details
toluene was distilled off
ADDITION
Type
ADDITION
Details
20 g of sodium hydroxide, 50 mL of water and 200 mL of ethanol were added to the resulting residue
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
ADDITION
Type
ADDITION
Details
hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
A residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling the solvent
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixed solvent of ethanol and water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C=C)OCCCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 123%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.